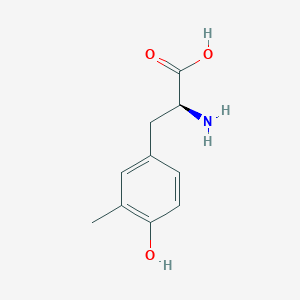

3-Méthyl-l-tyrosine

Vue d'ensemble

Description

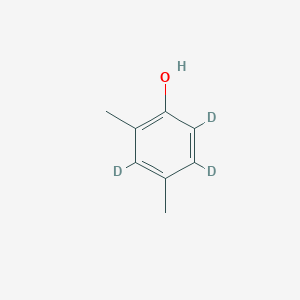

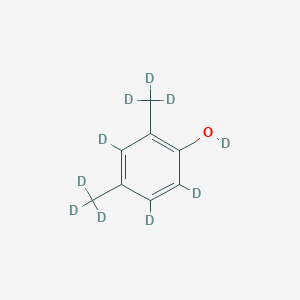

3-Methyl-l-tyrosine, also known as (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H13NO3. It is a derivative of l-tyrosine, where a methyl group replaces the hydrogen at the third position on the phenyl ring. This compound appears as a white crystalline solid and is soluble in water, methanol, and ethanol .

Applications De Recherche Scientifique

3-Methyl-l-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in studies of amino acid metabolism and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics.

Mécanisme D'action

Target of Action

3-Methyl-l-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .

Mode of Action

3-Methyl-l-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, 3-Methyl-l-tyrosine effectively reduces the synthesis of catecholamines .

Biochemical Pathways

The primary biochemical pathway affected by 3-Methyl-l-tyrosine is the catecholamine biosynthesis pathway . By inhibiting the enzyme tyrosine 3-monooxygenase, the conversion of tyrosine to DOPA is reduced, leading to a decrease in the production of catecholamines . This can have downstream effects on various physiological processes that are regulated by these hormones.

Result of Action

The primary result of 3-Methyl-l-tyrosine’s action is a reduction in the synthesis of catecholamines . In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of 3-Methyl-l-tyrosine has been shown to reduce catecholamine biosynthesis by about 35 to 80 percent . This leads to a decrease in the frequency and severity of hypertensive attacks and their associated symptoms .

Analyse Biochimique

Biochemical Properties

3-Methyl-l-tyrosine participates in biochemical reactions similar to those of tyrosine. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase can catalyze the hydroxylation of tyrosine at the 3-position, leading to the formation of 3,4-dihydroxy-l-phenylalanine (l-DOPA)

Cellular Effects

The effects of 3-Methyl-l-tyrosine on various types of cells and cellular processes are not well-studied. Given its structural similarity to tyrosine, it may influence cell function in ways similar to tyrosine. Tyrosine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-l-tyrosine is not fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression. These effects would be similar to those of tyrosine, given the structural similarity of the two compounds .

Metabolic Pathways

3-Methyl-l-tyrosine is likely involved in metabolic pathways similar to those of tyrosine. Tyrosine is synthesized de novo via the shikimate pathway in plants . It is a biosynthetic precursor of several essential compounds to plant survival

Transport and Distribution

It is known that the L-type amino acid transporter 1 (LAT1) is involved in the transport of similar compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-l-tyrosine can be achieved through several methods. One common approach involves the reaction of p-cresol with bromoacetone to form 5-bromo-2-methylphenylacetone. This intermediate is then condensed with (S)-alanine to yield 3-Methyl-l-tyrosine .

Industrial Production Methods: Industrial production of 3-Methyl-l-tyrosine often employs biocatalytic processes due to their efficiency and specificity. Enzymatic catalysis, such as using tyrosine ammonia lyase, can convert l-tyrosine to 3-Methyl-l-tyrosine under mild conditions, offering a sustainable and cost-effective production method .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

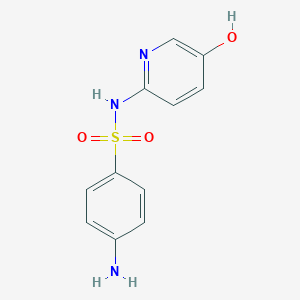

Substitution: Amide or sulfonamide derivatives.

Comparaison Avec Des Composés Similaires

l-Tyrosine: The parent compound, differing only by the absence of the methyl group at the third position.

3,4-Dihydroxy-l-phenylalanine (l-DOPA): A hydroxylated derivative of l-tyrosine.

Metyrosine: An inhibitor of tyrosine hydroxylase, similar in structure but with different functional groups.

Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its biochemical properties and interactions compared to its parent compound, l-tyrosine. This modification can enhance its stability and specificity in certain biochemical pathways .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946503 | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-57-2 | |

| Record name | Methyl-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?

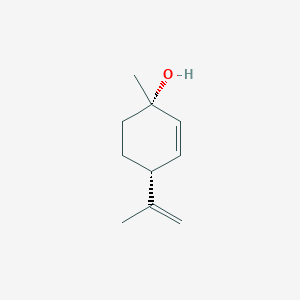

A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into 3-methyl-L-tyrosine. [] This suggests that 3-methyl-L-tyrosine serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.

Q2: Can 3-methyl-L-tyrosine be synthesized through alternative methods besides extraction from natural sources?

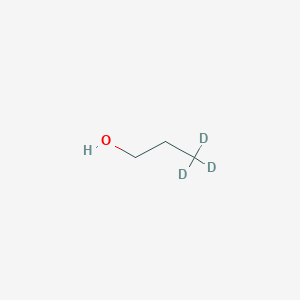

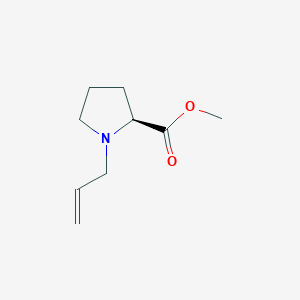

A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including 3-methyl-L-tyrosine, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.

Q3: How does the heme cofactor in SfmD interact with 3-methyl-L-tyrosine?

A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with 3-methyl-L-tyrosine. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where 3-methyl-L-tyrosine binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate](/img/structure/B121252.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)